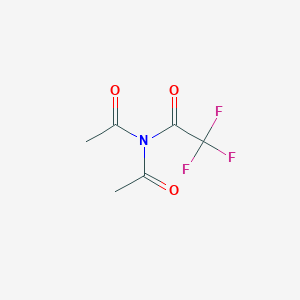
(2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a complex organic compound that features both oxazole and thiazolidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One possible route could involve the formation of the oxazole ring followed by the introduction of the thiazolidine moiety. Specific reagents, catalysts, and conditions would be required for each step, such as the use of strong acids or bases, heating, and purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.
化学反应分析
Types of Reactions
(2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone may undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfanylidene to sulfone.
Reduction: Reduction of oxazole ring.
Substitution: Electrophilic or nucleophilic substitution on the oxazole or thiazolidine rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution reactions could introduce various functional groups onto the heterocyclic rings.
科学研究应用
Chemistry
In chemistry, (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound might be studied for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties. Its unique structure could interact with biological targets in novel ways.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. The presence of both oxazole and thiazolidine rings might confer unique pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
作用机制
The mechanism of action of (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
(2-Methyl-1,3-oxazol-4-yl)methanone: Lacks the thiazolidine ring.
(2-Sulfanylidene-1,3-thiazolidin-3-yl)methanone: Lacks the oxazole ring.
(2-Methyl-1,3-oxazol-4-yl)(2-thioxo-1,3-thiazolidin-3-yl)methanone: Similar structure but with a different sulfur oxidation state.
Uniqueness
The uniqueness of (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone lies in the combination of both oxazole and thiazolidine rings, which might confer distinct chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
90071-65-1 |
|---|---|
分子式 |
C8H8N2O2S2 |
分子量 |
228.3 g/mol |
IUPAC 名称 |
(2-methyl-1,3-oxazol-4-yl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C8H8N2O2S2/c1-5-9-6(4-12-5)7(11)10-2-3-14-8(10)13/h4H,2-3H2,1H3 |
InChI 键 |
ZLLDFAZCHHIWPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CO1)C(=O)N2CCSC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
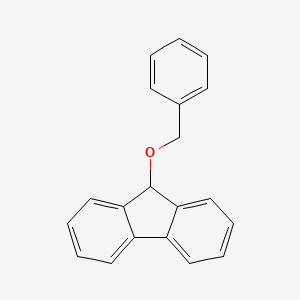
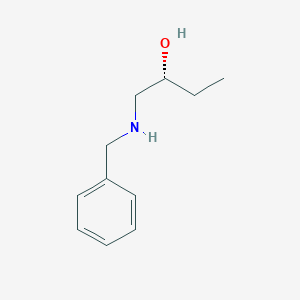
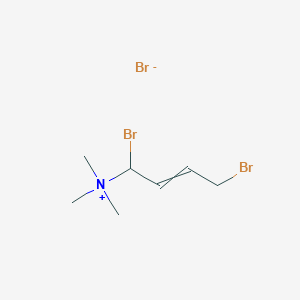
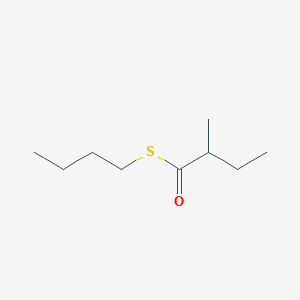
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
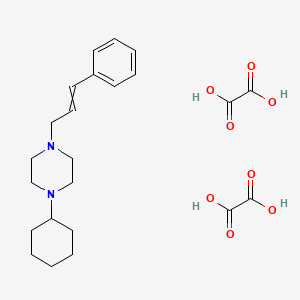
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)


![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
